2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid
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Overview
Description
2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid is an organic compound with a unique structure that combines a pyridazine ring with a phenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a diester.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a halogenated pyridazine derivative in the presence of a palladium catalyst.
Addition of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid: A simpler analog without the pyridazine and phenyl groups.
Phenylpyridazine derivatives: Compounds with similar structures but different substituents on the pyridazine ring.
Propanoic acid derivatives: Compounds with various substituents on the propanoic acid moiety.
Uniqueness
2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid is unique due to its combination of a pyridazine ring, a phenyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs or other derivatives .
Biological Activity
2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridazine ring, which is known for its diverse pharmacological properties. Its molecular formula is C16H16N2O3, and it has been studied for various biological effects, including anticancer and neuroprotective activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant activity against various cancer cell lines, as summarized in the table below:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HepG2 | 0.5 | Strong inhibition |
PC12 | 0.7 | Moderate inhibition |
NCI-H522 | 0.06 | High activity |
HT29 | 0.1 | Moderate activity |
MCF7 | 0.25 | Moderate activity |
These results indicate that the compound exhibits potent anticancer properties, particularly against hepatocellular carcinoma (HepG2) and non-small cell lung cancer (NCI-H522) .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Huntington's disease. Research has demonstrated that this compound can enhance cognitive function and restore balance in kynurenine pathway metabolites, which are crucial in neurodegeneration .
Case Study: Huntington's Disease Model
A study involving R6/2 mice, a model for Huntington's disease, revealed that treatment with the compound led to:
- Increased levels of neuroprotective kynurenic acid.
- Suppressed levels of neurotoxic 3-hydroxykynurenine.
- Improvement in cognitive functions as assessed by behavioral tests.
These findings suggest that the compound may serve as a potential therapeutic agent for Huntington's disease by modulating metabolic pathways associated with neuronal health .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Kynurenine Monooxygenase (KMO) : Inhibition of KMO leads to altered kynurenine metabolism, promoting neuroprotective effects.
- Cell Cycle Regulation : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-2-(6-phenylpyridazin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,13(17)18)12-9-8-11(15-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) |
InChI Key |
LVXVMDJTEBXKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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